3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid
Description
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is a synthetic aromatic acrylic acid derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 3 and 4, a difluoromethoxy group at position 5, and an acrylic acid side chain.
Properties
Molecular Formula |
C10H6Cl2F2O3 |
|---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[3,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(9(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
InChI Key |
HIFVMFCKFHUKRX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and difluoromethoxyacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dichlorobenzaldehyde and difluoromethoxyacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the corresponding cinnamic acid derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms and difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dichloro-5-(difluoromethoxy)cinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related compounds:
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Phenyl ring with hydroxyl groups at positions 3 and 4 and an acrylic acid side chain.
- Key Differences :
- Caffeic acid lacks halogen substituents, resulting in higher polarity and reduced lipophilicity compared to the dichloro-difluoromethoxy derivative.
- Caffeic acid is widely studied for antioxidant and anti-inflammatory properties, whereas halogenated derivatives like the target compound may exhibit enhanced metabolic stability and membrane permeability due to reduced hydrogen bonding capacity .
3-(3-Chloro-5-fluorophenyl)acrylic Acid
- Structure : Phenyl ring with chlorine at position 3, fluorine at position 5, and an acrylic acid group.
- Key Differences :
3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic Acid
- Structure : A furan ring linked to a dichlorophenyl group and an acrylic acid.
- Key Differences :
Pharmacological and Physicochemical Properties
The table below summarizes critical parameters for comparison:
Electronic and Steric Effects
- Steric Hindrance: The 3,4-dichloro substitution creates steric bulk, which may limit rotational freedom and improve target binding specificity relative to mono-halogenated analogs .
Biological Activity
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is a synthetic organic compound characterized by a unique structure that includes two chlorine atoms and a difluoromethoxy group attached to a phenyl ring. This compound belongs to the class of acrylic acids, which are known for their reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. Research into its biological activity has revealed significant potential for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClFO
- Molecular Weight : Approximately 283.05 g/mol
The presence of halogen atoms (chlorine and fluorine) enhances the compound's biological activity by affecting its interaction with biological targets.
Enzyme Inhibition
Research indicates that 3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid exhibits potential as an inhibitor of specific enzymes. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or cell signaling processes. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Case Studies
- Inhibition of Specific Receptors : In vitro studies have shown that the compound can inhibit certain receptors, which may modulate biological processes relevant to therapeutic applications. For instance, it has been investigated for its effects on estrogen-related receptors, which play a critical role in various cancers and metabolic disorders .
- Antioxidant Activity : Some studies have suggested that derivatives of acrylic acids, including this compound, possess antioxidant properties, potentially offering protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Initial findings indicate that it may exhibit significant antibacterial effects, warranting further investigation into its potential as an antimicrobial agent .
The precise mechanisms underlying the biological activities of 3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid remain under investigation. However, the presence of halogen substituents is believed to enhance the compound's affinity for biological targets by stabilizing interactions through halogen bonding or facilitating conformational changes in target proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,3-Dichlorocinnamic acid | Lacks difluoromethoxy group | Different chemical reactivity |
| 6-(Difluoromethoxy)cinnamic acid | No chlorine atoms | Varies in biological activity |
| 2,4-Dichloro-5-(difluoromethoxy)cinnamic acid | Different substitution pattern | Potentially different applications |
| 2,4-Difluorocinnamic acid | Contains fluorine instead of chlorine | Alters chemical behavior significantly |
The uniqueness of 3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid lies in its specific arrangement of chlorine and fluorine atoms alongside the difluoromethoxy group. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.
Future Directions
Continued research is essential to fully elucidate the biological mechanisms and therapeutic potentials of 3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- In vivo studies to assess therapeutic efficacy.
- Exploration of potential side effects and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
